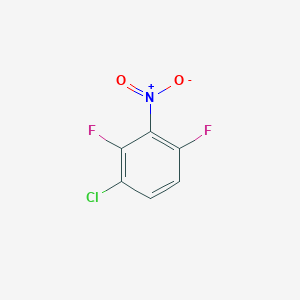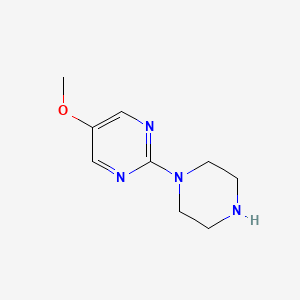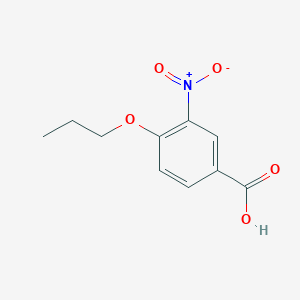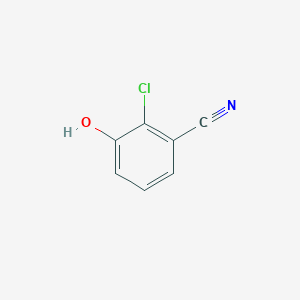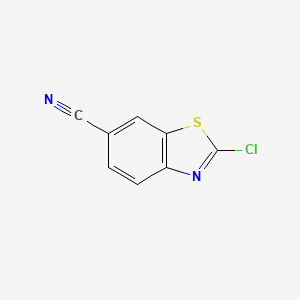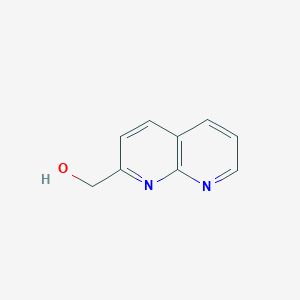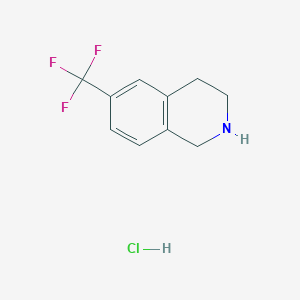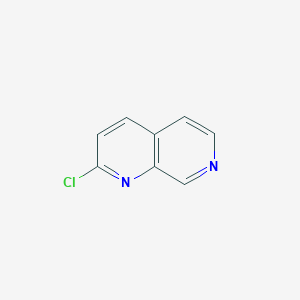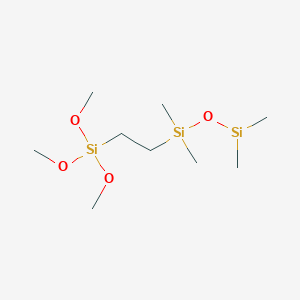
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxan
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is a chemical compound with a unique structure that consists of two silicon atoms bonded to each other by oxygen atoms, with two ethyl groups and one trimethoxysilyl group attached to the silicon atoms . It is commonly used as a coupling agent and surface modifier in various industries, such as in adhesives, sealants, and coatings .
Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is C9H26O4Si3 . The molecular weight is 282.56 . The structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The boiling point of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is predicted to be 217.3±23.0 °C . Other physical and chemical properties like density, melting point, refractive index, and flash point are not available in the resources .Wissenschaftliche Forschungsanwendungen
Oberflächenmodifizierung und Beschichtungen
Diese Verbindung wird häufig bei der Entwicklung von Oberflächenbeschichtungen eingesetzt, da sie dauerhafte und witterungsbeständige Schichten bilden kann. Sie verbessert die Haftung auf Substraten wie Metallen, Glas und Kunststoffen und ist mit organischen Polymeren kompatibel, was sie für die Herstellung von Verbundwerkstoffen wertvoll macht .
Klebstoffe und Dichtstoffe
In der Klebstoffindustrie verbessert 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxan die Klebeeigenschaften und bietet eine starke Haftung und Flexibilität. Sie ist besonders nützlich in Dichtstoffen, bei denen Wetterbeständigkeit und Langlebigkeit entscheidend sind .
Landwirtschaft
Obwohl spezifische Anwendungen in der Landwirtschaft nicht direkt erwähnt werden, können Siloxane wie diese Verbindung verwendet werden, um Oberflächen hydrophiler zu machen, was landwirtschaftliche Geräte und Werkzeuge durch die Bereitstellung von Schutzbeschichtungen begünstigen kann .
Elektronik
Ihre Verwendung in der Elektronik ist nicht explizit dargelegt, aber Verbindungen mit ähnlichen Strukturen sind bekanntermaßen als Kupplungsgruppen und Oberflächenmodifikatoren verwendet worden, die auf elektronische Komponenten angewendet werden könnten, um die Leistung und Haltbarkeit zu verbessern .
Materialwissenschaften
This compound: spielt eine wichtige Rolle in den Materialwissenschaften für die Formulierung von Verbundwerkstoffen und Funktionsbeschichtungen. Ihre Struktur ermöglicht eine verbesserte Kompatibilität mit verschiedenen Polymeren und trägt zur Entwicklung von fortschrittlichen Materialien bei .
Medizinische Anwendungen
Das Potenzial der Verbindung in medizinischen Anwendungen ist in den verfügbaren Daten nicht gut dokumentiert. Siloxane sind jedoch im Allgemeinen für ihre Biokompatibilität und Stabilität bekannt, was mögliche Anwendungen in medizinischen Gerätebeschichtungen oder pharmazeutischen Formulierungen nahelegt .
Polymerproduktion
Es dient als Monomer bei der Herstellung von Silikonpolymeren oder -harzen. Ihre Reaktivität und Stabilität unter verschiedenen Bedingungen machen sie für die Herstellung einer breiten Palette von silikonbasierten Materialien geeignet .
Katalyse
Obwohl nicht direkt angegeben, können Siloxane an katalytischen Prozessen beteiligt sein, wie z. B. Hydrosilylierungsreaktionen, die bei der Synthese verschiedener organischer Verbindungen wichtig sind. Diese Verbindung könnte möglicherweise als Hydridquelle dienen oder an katalytischen Zyklen teilnehmen .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane It is known that this compound is used as an intermediate in organic synthesis and pharmaceutical production .
Biochemical Pathways
The specific biochemical pathways affected by 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane Given its use in organic synthesis and pharmaceutical production, it may be involved in various chemical reactions leading to the formation of complex organic compounds .
Action Environment
The action, efficacy, and stability of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane can be influenced by various environmental factors. For instance, the presence of moisture or water can lead to hydrolysis of the trimethoxysilyl group . Additionally, temperature, pH, and the presence of other chemicals can also affect its reactivity and stability.
Eigenschaften
InChI |
InChI=1S/C9H25O4Si3/c1-10-16(11-2,12-3)9-8-15(6,7)13-14(4)5/h8-9H2,1-7H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFCQVEJYKOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC[Si](C)(C)O[Si](C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H25O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567806 | |
| Record name | 1,1,3,3-Tetramethyl-1-[2-(trimethoxysilyl)ethyl]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3,8-Dioxa-2,4,7-trisilanonane, 7,7-dimethoxy-2,4,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
137407-65-9 | |
| Record name | 3,8-Dioxa-2,4,7-trisilanonane, 7,7-dimethoxy-2,4,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3-Tetramethyl-1-[2-(trimethoxysilyl)ethyl]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





